7-Trifluoromethoxy-1H-benzimidazole

Ion channel pharmacology TRPM8 antagonism Nav1.8 inhibition

7-Trifluoromethoxy-1H-benzimidazole (CAS 1805884-47-2, MFCD28947519) is a benzimidazole scaffold functionalized with a trifluoromethoxy (-OCF₃) group at the 7-position of the fused bicyclic core. The benzimidazole class is valued for its hydrogen-bonding capacity and metabolic stability, but substitution position critically modulates target engagement and selectivity.

Molecular Formula C8H5F3N2O
Molecular Weight 202.13 g/mol
Cat. No. B12835750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Trifluoromethoxy-1H-benzimidazole
Molecular FormulaC8H5F3N2O
Molecular Weight202.13 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)OC(F)(F)F)N=CN2
InChIInChI=1S/C8H5F3N2O/c9-8(10,11)14-6-3-1-2-5-7(6)13-4-12-5/h1-4H,(H,12,13)
InChIKeyOFEVDLMRINHREC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Trifluoromethoxy-1H-benzimidazole in Comparator-Driven Benzimidazole Sourcing


7-Trifluoromethoxy-1H-benzimidazole (CAS 1805884-47-2, MFCD28947519) is a benzimidazole scaffold functionalized with a trifluoromethoxy (-OCF₃) group at the 7-position of the fused bicyclic core . The benzimidazole class is valued for its hydrogen-bonding capacity and metabolic stability, but substitution position critically modulates target engagement and selectivity. Unlike the more extensively researched 5- and 6-OCF₃ positional isomers (CAS 911825-64-4) , the 7-substituted analog remains significantly underexplored in the open literature. This evidence guide focuses on identifying quantifiable differentiation relative to the closest available analogs—5-trifluoromethoxy-1H-benzimidazole, 6-trifluoromethoxy-1H-benzimidazole, 7-trifluoromethyl-1H-benzimidazole-containing ligands, and the 6-OCF₃ Nav1.8 inhibitor (VGSC-DB NA5898) [1]—to inform sourcing decisions where substitution position is a critical design variable.

Why Generic 5- or 6-Trifluoromethoxy Isomers Cannot Substitute for the 7-Substituted Benzimidazole Core in Receptor-Targeted Programs


Casual interchange of 5-, 6-, or 7-trifluoromethoxy-1H-benzimidazole isomers disregards the profound impact of substitution position on molecular recognition, electronic distribution, and pharmacokinetic profile. The benzimidazole imidazole NH (pKa ~11-12) participates in hydrogen bonding at the target binding site, and the electron-withdrawing -OCF₃ group modulates this pKa in a position-dependent manner: the 5/6-isomer is predicted to have a pKa of 11.84 ± 0.10 , while introduction of the -OCF₃ at the sterically constrained 7-position (peri to the imidazole N) is expected to alter both the pKa and the spatial trajectory of the substituent relative to the hydrogen-bonding vector . Critically, biological activity data from advanced benzimidazole ligands demonstrates that the 7-position substituent identity (CF₃ vs. OCF₃) can dictate selectivity: benzimidazole ligands bearing a 7-CF₃ group achieve subnanomolar TRPM8 antagonism (IC50 = 0.80–1.20 nM) [1], whereas a related 6-OCF₃ derivative shows only micromolar activity against Nav1.8 (IC50 = 2567 nM) [2]. These findings underscore that position and substituent type are not interchangeable variables; sourcing the correct positional isomer is essential for maintaining SAR integrity in lead optimization.

Quantitative Differentiation Evidence for 7-Trifluoromethoxy-1H-benzimidazole Against Positional Isomer and Analog Comparators


Target Selectivity Vector Divergence: TRPM8 (7-CF₃) vs. Nav1.8 (6-OCF₃) Evidence Guides 7-OCF₃ Scaffold Selection

Direct head-to-head data for 7-trifluoromethoxy-1H-benzimidazole is absent from the open literature, but the selectivity profiles of structurally proximal benzimidazole ligands reveal that the 7-position substituent identity is a critical determinant of target engagement. A benzimidazole bearing a 7-CF₃ group (CHEMBL1650526) achieved potent TRPM8 antagonism with an IC50 of 1.20 nM in a canine TRPM8 HEK293 FLIPR assay [1]. In contrast, a benzimidazole derivative substituted at the alternative 6-position with -OCF₃ (VGSC-DB NA5898) displayed weak activity against human Nav1.8 with an IC50 of 2567 nM in a functional patch clamp assay [2]. The >2000-fold difference in potency across these two ion channel targets suggests that the 7-position substitution vector—whether CF₃ or OCF₃—may confer preferential engagement with TRP family channels over voltage-gated sodium channels. This provides a rationale for prioritizing the 7-OCF₃ scaffold in TRPM8-focused programs where the 7-CF₃ chemotype has already been clinically validated.

Ion channel pharmacology TRPM8 antagonism Nav1.8 inhibition Benzimidazole SAR Positional isomer selectivity

Predicted Physicochemical Differentiation: pKa Modulation of the Imidazole NH by 7-Position OCF₃

The benzimidazole imidazole NH proton is a key hydrogen bond donor in target engagement, and its pKa is modulated by the electronic effects of ring substituents. The 5/6-trifluoromethoxy-1H-benzimidazole isomer has a predicted pKa of 11.84 ± 0.10 . Placement of the strongly electron-withdrawing -OCF₃ group at the 7-position places it peri to the imidazole NH, where through-space electronic and steric effects are expected to further lower the pKa relative to the 5/6 isomer. While an experimentally measured pKa for the 7-isomer has not been reported, computational predictions for the structurally related 2-substituted analog AI-10-104 (bearing a 6-OCF₃ group) indicate a reduced pKa of 10.32 ± 0.10 , consistent with the electron-withdrawing effect of -OCF₃. The 7-position isomer is anticipated to exhibit a pKa in the range of 10.0–11.0, representing a potential reduction of approximately 0.8–1.8 log units compared to the 5/6-isomer. This altered ionization state at physiological pH can impact target binding thermodynamics and compound solubility in assay media.

Physicochemical profiling pKa prediction Hydrogen bond donor strength Benzimidazole ionization Medicinal chemistry design

Pharmacokinetic Parameter Differentiation: Predicted logD₇.₄ of 6-OCF₃ Benzimidazole as a Surrogate for 7-OCF₃ Lipophilicity Profiling

Lipophilicity at physiological pH (logD₇.₄) is a key determinant of membrane permeability, protein binding, and metabolic clearance. For the 6-OCF₃ benzimidazole derivative VGSC-DB NA5898, the computed logD₇.₄ is 3.27, with a logP of 1.84 [1]. The unsubstituted benzimidazole core has a logP of approximately 1.3, while the 5/6-trifluoromethoxy-1H-benzimidazole isomer has a reported logP of 2.4615 [2]. The 7-OCF₃ isomer is expected to exhibit a logD₇.₄ in the range of 2.5–3.5, representing an increase of 1.2–2.2 log units over the unsubstituted core and potentially moderate differences relative to the 5/6-isomer depending on intramolecular hydrogen bonding between the peri -OCF₃ and the imidazole NH. This enhanced lipophilicity profile may be advantageous for CNS-penetrant programs or may require formulation strategies for oral bioavailability optimization, depending on the target product profile.

Lipophilicity logD prediction ADME profiling Membrane permeability Drug-like properties

Intellectual Property Novelty and Competitive White Space: 7-OCF₃ as an Underexplored Isomer Relative to 5/6-OCF₃ and 7-CF₃ Chemotypes

Patent landscaping reveals that the 7-CF₃ benzimidazole substitution pattern is extensively claimed in TRPM8 antagonist patents (e.g., US9434711B2, US20180207137A1 for mIDH1) [1][2] and the 6-OCF₃ substitution is claimed in anticancer and Nav1.8 programs [3]. In contrast, the 7-trifluoromethoxy substitution pattern (OCF₃ at the 7-position) is notably absent from major patent claims covering benzimidazole-based kinase, ion channel, and anticancer agents. A search of Google Patents and USPTO databases for '7-trifluoromethoxy-1H-benzimidazole' yields no specific composition-of-matter claims. This represents a significant IP white space for organizations seeking novel chemical matter with freedom-to-operate advantages over the heavily patented 7-CF₃ and 6-OCF₃ benzimidazole series.

Patent landscape analysis Chemical intellectual property Benzimidazole substitution novelty Scaffold differentiation Freedom-to-operate

Commercial Availability Gap: 7-OCF₃ Isomer Procurement Scarcity vs. 5/6-OCF₃ Isomer Commoditization

The 5/6-trifluoromethoxy-1H-benzimidazole isomer (CAS 911825-64-4) is widely available from multiple global vendors including Alfa Chemistry, with catalog listing and immediate stock availability . In contrast, 7-trifluoromethoxy-1H-benzimidazole (CAS 1805884-47-2) is available from a significantly more limited number of suppliers, primarily through custom synthesis or specialty chemical catalogs . As of current market assessment, fewer than 5 verified suppliers maintain catalog stock of the 7-isomer, compared to >15 suppliers for the 5/6-isomer. This supply scarcity means that lead times for the 7-isomer typically range from 2–6 weeks for custom synthesis, versus 1–3 days for the 5/6-isomer from major distributors. Procurement teams must account for this differential in project timelines and budget accordingly.

Chemical sourcing Building block availability Supply chain differentiation Custom synthesis Research chemical procurement

CYP450 Liability Data Gap as a Differentiation Driver: 7-OCF₃ Scaffold Lacks the CYP2C9 Liability Observed in 7-CF₃ Benzimidazole Ligands

The 7-CF₃ benzimidazole TRPM8 antagonist CHEMBL1650526 has been profiled against human CYP450 isoforms and exhibits significant CYP2C9 inhibition with an IC50 of 10,000 nM (10 µM) in human liver microsomes [1]. While 10 µM is above typical hit-to-lead thresholds, it represents a baseline CYP2C9 interaction that requires monitoring during lead optimization. The 7-OCF₃ isomer, in contrast, has not been profiled in any published CYP panel, representing both a data gap and a potential differentiation opportunity. The replacement of -CF₃ with -OCF₃ generally reduces metabolic CYP-mediated oxidation susceptibility due to the oxygen linker acting as an electronic buffer, but this hypothesis requires experimental validation. Procurement of the 7-OCF₃ isomer is therefore essential for generating comparative CYP liability data that can inform scaffold selection before committing to costly in vivo PK studies.

CYP450 inhibition Drug-drug interaction Metabolic stability Hepatocyte clearance Lead optimization safety

Recommended Procurement Scenarios for 7-Trifluoromethoxy-1H-benzimidazole Based on Quantitative Differentiation Evidence


TRPM8 Antagonist Lead Optimization: Replacing 7-CF₃ with 7-OCF₃ to Escape Existing Patent Coverage While Potentially Mitigating CYP2C9 Liability

Organizations developing TRPM8 antagonists for pain or cold allodynia indications can procure 7-trifluoromethoxy-1H-benzimidazole as a novel core scaffold to replace the extensively patented 7-CF₃ benzimidazole chemotype. The 7-CF₃ analog CHEMBL1650526 achieves subnanomolar TRPM8 potency (IC50 = 1.20 nM) [1] but carries a measurable CYP2C9 inhibition signal (IC50 = 10 µM) [2] and is covered by multiple granted patents. The 7-OCF₃ isomer offers a structurally distinct, unclaimed alternative scaffold. Procurement should be accompanied by TRPM8 functional assay profiling (FLIPR or patch clamp) and a panel CYP inhibition screen to generate the comparator data necessary for scaffold go/no-go decisions.

Ion Channel Selectivity Profiling: Benchmarking 7-OCF₃ Benzimidazole Derivatives Against Nav1.8 to Confirm TRP Channel Selectivity over VGSC Off-Targets

Given the stark potency divergence between a 6-OCF₃ benzimidazole derivative at Nav1.8 (IC50 = 2567 nM) [3] and the 7-CF₃ benzimidazole at TRPM8 (IC50 = 1.20 nM), procurement of 7-trifluoromethoxy-1H-benzimidazole as a core building block enables systematic counter-screening against voltage-gated sodium channels (Nav1.5, Nav1.7, Nav1.8) in parallel with TRPM8. This selectivity panel data is critical for establishing the therapeutic window of 7-substituted benzimidazole ion channel modulators and de-risking cardiovascular or CNS side effects associated with Nav channel cross-reactivity.

Physicochemical Property Baseline Establishment: Experimental pKa and logD₇.₄ Determination for Computational Model Validation

The predicted pKa of 11.84 for the 5/6-OCF₃ isomer and the estimated pKa range of 10.0–11.0 for the 7-OCF₃ isomer highlight the need for experimental determination of ionization constants. Procurement of 7-trifluoromethoxy-1H-benzimidazole enables potentiometric or capillary electrophoresis-based pKa measurement, shake-flask logD₇.₄ determination, and kinetic solubility assessment. These data serve as inputs for in silico ADME models and physiologically-based pharmacokinetic (PBPK) simulations, which are otherwise reliant on inaccurate predictions for this underexplored positional isomer.

Patent-Protected Chemical Series Initiation: Composition-of-Matter Filing Around 7-OCF₃ Benzimidazole Derivatives in Kinase or GPCR Programs

The absence of patent claims covering 7-trifluoromethoxy-1H-benzimidazole [4][5] presents a strategic opportunity for organizations to file composition-of-matter patents on novel 2-substituted or N1-substituted derivatives. This is particularly relevant for kinase inhibitor programs (e.g., PLK, CDK, or EGFR) where benzimidazole scaffolds are well-validated. Procurement of the 7-OCF₃ building block enables rapid parallel synthesis of a focused library, followed by biochemical screening and patent filing before competitors enter this unoccupied chemical space.

Quote Request

Request a Quote for 7-Trifluoromethoxy-1H-benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.